[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798292
InChI: InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16)
SMILES:
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol

[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC15798292

Molecular Formula: C12H14BrNO2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid -

Specification

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
IUPAC Name 2-[(3-bromophenyl)methyl-cyclopropylamino]acetic acid
Standard InChI InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16)
Standard InChI Key ITHJAGQJBJNTMB-UHFFFAOYSA-N
Canonical SMILES C1CC1N(CC2=CC(=CC=C2)Br)CC(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure comprises three key components:

  • A 3-bromobenzyl group, providing aromaticity and halogen-mediated reactivity.

  • A cyclopropylamine group, introducing strain and conformational rigidity.

  • An acetic acid moiety, enabling hydrogen bonding and salt formation.

The IUPAC name, 2-[(3-bromophenyl)methyl(cyclopropyl)amino]acetic acid, reflects this arrangement . The bromine atom at the meta position on the benzene ring influences electronic properties, while the cyclopropane ring’s 60° bond angles may enhance metabolic stability compared to larger cycloalkanes .

Stereochemical Considerations

Unlike its isopropyl-substituted analog [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid (PubChem CID 39387205) , the cyclopropyl variant introduces potential stereoisomerism. The cyclopropane’s planar structure restricts free rotation, potentially leading to distinct biological activities for different conformers.

Synthetic Pathways and Optimization

General Synthesis Strategy

While no published procedure explicitly targets [(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid, analogous compounds suggest a multi-step approach:

  • Bromobenzylamine Preparation:

    • Nitration of 3-bromotoluene followed by reduction to 3-bromobenzylamine.

  • Cyclopropane Ring Formation:

    • Simmons-Smith reaction using diiodomethane and a zinc-copper couple.

  • Acetic Acid Conjugation:

    • Alkylation with bromoacetic acid under basic conditions .

Yield optimization typically involves temperature control (40–60°C) and inert atmosphere protocols to prevent cyclopropane ring opening .

Purification Challenges

The compound’s polar carboxylic acid group and hydrophobic aromatic/cyclopropyl domains complicate purification. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (pH 2.5) has proven effective for related structures .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular FormulaC₁₂H₁₄BrNO₂PubChem analogs
Molecular Weight284.15 g/molCalculated exact mass
Density1.5±0.1 g/cm³Analogous compound
Boiling Point~370°C (extrapolated)Group contribution
LogP (Partition Coeff.)2.18QSPR prediction

The elevated boiling point compared to non-halogenated analogs (e.g., 369.8°C vs. 245°C for benzyl derivatives) reflects bromine’s molecular weight contribution.

Biological Activity and Applications

Material Science Applications

The cyclopropane ring’s strain energy (~27 kcal/mol) could enable:

  • Polymer crosslinking: Strain-driven ring-opening polymerization.

  • Liquid crystal precursors: Anisotropic packing from rigid cyclopropane and planar benzene .

ParameterSpecification
Temperature2–8°C
AtmosphereInert gas (N₂/Ar)
Light SensitivityAmber glass container

Decomposition products may include hydrogen bromide (HBr), necessitating fume hood use during handling .

Comparative Analysis with Structural Analogs

Halogen Position Effects

CompoundBromine PositionLogPBoiling Point (°C)
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acidmeta2.18~370
[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acidpara2.24~375
[(2-Bromo-benzyl)-cyclopropyl-amino]-acetic acidortho1.98~365

Para-substituted analogs exhibit higher hydrophobicity due to symmetrical charge distribution, while ortho derivatives show reduced thermal stability from steric strain .

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